1,1,2,2,3,3-Hexafluorobutane is a perfluorinated compound with significant industrial applications, particularly in the electronics and chemical sectors. Its molecular formula is , and it is recognized for its unique properties, including high thermal stability and low reactivity. This compound is primarily used as an etching gas in semiconductor manufacturing and as a refrigerant due to its favorable thermodynamic properties.
The compound is synthesized through various chemical processes involving fluorinated hydrocarbons. The production methods often utilize starting materials such as chlorinated or brominated hydrocarbons, which undergo multiple reactions to yield 1,1,2,2,3,3-hexafluorobutane.
1,1,2,2,3,3-Hexafluorobutane belongs to the class of halogenated hydrocarbons. It is specifically categorized as a perfluorinated alkane due to the presence of fluorine atoms replacing hydrogen atoms in the hydrocarbon chain.
Several synthesis methods have been developed for producing 1,1,2,2,3,3-hexafluorobutane:
The synthesis typically requires precise control over temperature and pressure conditions to maximize yield and purity. For example, reactions may be conducted at elevated temperatures (around 250°C) and pressures (up to 1 MPa) to facilitate the desired transformations .
The molecular structure of 1,1,2,2,3,3-hexafluorobutane features a linear arrangement of four carbon atoms fully substituted with fluorine atoms at specific positions. The structural formula can be represented as:
where indicates positions where hydrogen atoms are replaced by fluorine.
1,1,2,2,3,3-Hexafluorobutane can participate in various chemical reactions typical of halogenated compounds:
The reactions often require specific catalysts or initiators (such as azodiisobutyronitrile) to proceed efficiently. The yields from these reactions can vary significantly based on reaction conditions and the nature of the starting materials .
The mechanism of action for 1,1,2,2,3,3-hexafluorobutane primarily involves its role as an etching agent in semiconductor fabrication. It acts by selectively removing material from silicon wafers during processing through plasma-enhanced chemical vapor deposition techniques.
During etching processes:
This mechanism allows for precise control over material removal rates and patterns on semiconductor devices.
1,1,2,2,3,3-Hexafluorobutane has several scientific and industrial applications:
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